1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine
Description
1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine is a fluorinated indole derivative featuring a trifluoroethyl group (-CH₂CF₃) at the 1-position and a primary amine (-NH₂) at the 6-position of the indole core. Indole derivatives are pivotal in medicinal chemistry due to their bioisosteric properties and interactions with biological targets such as serotonin receptors and kinases . The trifluoroethyl substituent introduces steric bulk, electron-withdrawing effects, and enhanced lipophilicity, which can influence metabolic stability, solubility, and target binding . While direct physicochemical data for this compound (e.g., melting point, solubility) are unavailable in the provided evidence, its structure-activity relationships (SAR) can be inferred from analogous fluorinated indoles.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)indol-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)6-15-4-3-7-1-2-8(14)5-9(7)15/h1-5H,6,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONRVZYGYHHMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoroethyl-Styrene Intermediate Formation
The catalytic olefination of 2-nitrobenzaldehydes with trifluoroethyl halides (e.g., CF₃CH₂I) enables the stereoselective synthesis of α-trifluoroethyl-β-(2-nitroaryl) styrenes. Using palladium(II) acetate (5 mol%) and triethylamine as a base, this reaction proceeds at 80°C in dimethylformamide (DMF), achieving yields of 72–85%. Critical parameters include:
Table 1: Optimization of Olefination Conditions
| Parameter | Optimal Value | Yield Range (%) |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | 72–85 |
| Reaction Temperature | 80°C | ±5% variance |
| Solvent | DMF | 78–85 |
Enamine Formation and Cyclization
The resultant styrenes undergo nucleophilic attack by pyrrolidine to form α-trifluoroethyl-β-(2-nitroaryl) enamines. Subsequent one-pot reduction using iron powder in acetic acid–water (4:1) at 60°C initiates cyclization, yielding 1-(2,2,2-trifluoroethyl)-6-nitroindole. Key observations:
-
Reduction Efficiency : Iron-mediated reduction selectively reduces nitro groups to amines without affecting the trifluoroethyl moiety (confirmed via ¹⁹F NMR).
-
Cyclization Kinetics : Complete conversion occurs within 6 hours, with isolated yields of 68–75%.
Direct N-Trifluoroethylation of 6-Nitroindole
Alkylation of Indole Nitrogen
6-Nitroindole undergoes N-alkylation with 2,2,2-trifluoroethyl iodide in the presence of sodium hydride (NaH) as a base. Conducted in tetrahydrofuran (THF) at 0°C to room temperature, this method achieves 65–70% yield. Competing C3-alkylation is suppressed by:
Table 2: Alkylation Reaction Parameters
| Base | Additive | Temperature | N-Alkylation Yield (%) |
|---|---|---|---|
| NaH | None | 0°C → RT | 52 |
| NaH | 18-crown-6 | 0°C → RT | 70 |
Nitro Group Reduction
The resulting 1-(2,2,2-trifluoroethyl)-6-nitroindole is reduced to the target amine using hydrogen gas (1 atm) over palladium-on-carbon (Pd/C, 10 wt%) in ethanol. Quantitative conversion occurs within 3 hours, with isolated yields of 89–93%. Alternative reducing agents:
-
Ammonium Formate : Transfer hydrogenation in methanol at 60°C yields 85% product but requires longer reaction times (8 hours).
-
Iron-Acetic Acid : Economical for large-scale synthesis but introduces iron residues requiring additional purification.
Fischer Indole Synthesis with Trifluoroethylhydrazine
Hydrazine Preparation
2,2,2-Trifluoroethylhydrazine is synthesized via nucleophilic substitution of trifluoroethyl bromide with hydrazine hydrate in ethanol (50°C, 12 hours). The product is isolated as a hydrochloride salt (yield: 78%).
Cyclocondensation with 4-Nitrocyclohexanone
Fischer indole synthesis employs trifluoroethylhydrazine and 4-nitrocyclohexanone in polyphosphoric acid (PPA) at 120°C. This generates 1-(2,2,2-trifluoroethyl)-6-nitroindoline, which is aromatized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene.
Table 3: Aromatization Efficiency
| Oxidant | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DDQ | Toluene | 4 | 82 |
| Pd/C (O₂) | Ethanol | 6 | 65 |
Final Reduction
Aromatized 6-nitroindole is reduced as described in Section 2.2, completing the synthesis.
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Route 1 (Olefination/Cyclization) : Highest scalability (multi-gram), but requires handling toxic nitro intermediates.
-
Route 2 (Direct Alkylation) : Rapid (total 8 hours), but limited by moderate N-selectivity.
-
Route 3 (Fischer Synthesis) : Suitable for structural analogs but involves hazardous PPA.
Regiochemical Control
-
N-Alkylation (Route 2) demands precise base selection to avoid C3 byproducts.
-
Fischer synthesis (Route 3) inherently ensures correct indole substitution patterns.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the indole core or the trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug discovery.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The indole core structure is known to bind to various receptors and enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine and related indole/indazole derivatives:
Key Comparative Findings
Fluorination Effects: The trifluoroethyl group in the target compound significantly increases lipophilicity (logP ~2.5 estimated) compared to non-fluorinated analogs like 6-aminoindole (logP ~1.2) . This enhances membrane permeability but may reduce aqueous solubility.
Positional Isomerism :
- Moving the amine group from the 6-position (target compound) to the 3-position (e.g., 6-Fluorogramine) shifts pharmacological activity. For example, 3-substituted indoles often target serotonin receptors, while 6-substituted derivatives may interact with kinases .
Scaffold Differences :
- Replacing indole with indazole (as in 6-(trifluoromethyl)-1H-indazol-5-amine) introduces an additional nitrogen, improving metabolic stability and hydrogen-bonding capacity .
Research Implications and Gaps
- Synthetic Challenges : The trifluoroethyl group requires specialized fluorination techniques (e.g., radical trifluoromethylation or nucleophilic substitution), which are less straightforward than alkylation with ethyl or methyl groups .
- Biological Data: No direct activity or toxicity data for this compound are available in the provided evidence.
- Comparative Toxicity: Fluorinated indoles like 6-Fluorogramine show unclassified GHS hazards , whereas non-fluorinated variants (e.g., 6-aminoindole) may have different safety profiles.
Biological Activity
1-(2,2,2-Trifluoroethyl)-1H-indol-6-amine is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound features an indole core substituted with a trifluoroethyl group at the 1-position and an amine group at the 6-position. This configuration contributes to its physicochemical properties, such as increased acidity and enhanced binding affinity to biological targets.
The biological activity of this compound primarily involves:
- Hydrogen Bonding : The amine group can form hydrogen bonds with various molecular targets.
- Hydrophobic Interactions : The trifluoroethyl group increases the lipophilicity of the compound, enhancing its ability to interact with hydrophobic regions of proteins and enzymes.
These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance:
- In vitro Studies : The compound has shown potent inhibition of cancer cell proliferation in various models. It was found to effectively inhibit the growth of MLL leukemia cells with a GI50 value of approximately 0.55 μM .
- Mechanism : Its mechanism involves the inhibition of menin interaction with MLL (Mixed-Lineage Leukemia), which is crucial for the proliferation of MLL-rearranged leukemia cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Efficacy : It has demonstrated activity against Mycobacterium tuberculosis (Mtb), indicating potential as an anti-tubercular agent. The compound acts as a prodrug that interferes with tryptophan biosynthesis in Mtb .
- Resistance Mechanisms : Studies have identified resistance mechanisms in Mtb that involve mutations affecting drug metabolism and biosynthetic pathways .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Biological Activity | Binding Affinity (Kd) | GI50 (μM) |
|---|---|---|---|
| This compound | Potent antitumor activity; inhibits MLL interaction | 24 nM | 0.55 |
| 1-(2,2-Difluoroethyl)-1H-indol-6-amine | Moderate enzyme inhibition | Not specified | Not specified |
| 4-Aminoindole | Antitubercular activity | Not specified | Not specified |
Case Study 1: Antitumor Efficacy
A study conducted on MLL-AF9 leukemia cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The study quantified this effect using a series of concentration-response assays that established a clear dose-dependent relationship between compound concentration and cell growth inhibition .
Case Study 2: Antimicrobial Resistance
Research on Mycobacterium tuberculosis revealed that strains developed resistance through mutations affecting drug metabolism pathways. This finding underscores the importance of understanding resistance mechanisms when developing new therapeutic strategies involving this compound .
Q & A
Q. Table 1: Key Physicochemical Properties of this compound
Q. Table 2: Common Synthetic Challenges and Solutions
| Challenge | Solution | Evidence Source |
|---|---|---|
| Low yield in alkylation step | Optimize base (e.g., switch to Cs₂CO₃) | |
| Byproduct formation | Gradient chromatography (PE:EtOAc 20:80) | |
| Instability of intermediates | Use inert atmosphere (N₂/Ar) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
